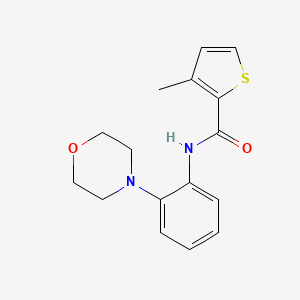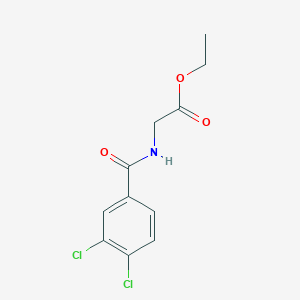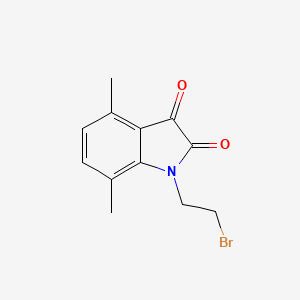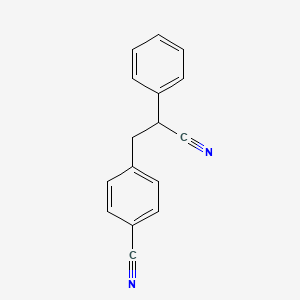![molecular formula C21H24N2O5 B7543682 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as MPBA, and its chemical formula is C23H27N2O5.
Mécanisme D'action
The exact mechanism of action of MPBA is not fully understood, but it is thought to act through multiple pathways. In cancer cells, MPBA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDAC activity, MPBA can induce cell cycle arrest and apoptosis in cancer cells. In inflammatory bowel disease, MPBA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, MPBA has been shown to protect against neuronal cell death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPBA has been shown to have various biochemical and physiological effects in different research fields. In cancer research, MPBA has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. In inflammatory bowel disease research, MPBA has been shown to reduce inflammation and improve intestinal barrier function. In neurodegenerative disease research, MPBA has been shown to protect against neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
MPBA has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, one limitation of MPBA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for MPBA research. In cancer research, future studies could focus on the development of MPBA derivatives with improved potency and selectivity for cancer cells. In inflammatory bowel disease research, future studies could investigate the optimal dosing and administration of MPBA for maximum efficacy. In neurodegenerative disease research, future studies could explore the potential of MPBA as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Overall, MPBA has shown promising potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and clinical potential.
Méthodes De Synthèse
MPBA is synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with morpholine to form 4-morpholin-4-ylbenzoic acid. The resulting compound is then reacted with 3-(4-methoxyphenyl)propanoic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form MPBA.
Applications De Recherche Scientifique
MPBA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPBA has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied as a potential treatment for inflammatory bowel disease, where it has been shown to reduce inflammation and improve intestinal barrier function. In neurodegenerative disease research, MPBA has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]-5-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-6-2-15(3-7-17)4-9-20(24)22-19-8-5-16(14-18(19)21(25)26)23-10-12-28-13-11-23/h2-3,5-8,14H,4,9-13H2,1H3,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOFQCQCHWMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)propanoylamino]-5-morpholin-4-ylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)



![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)


![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
